molecular formula C5H5BrO B1268616 3-Bromo-2-methylfuran CAS No. 83457-06-1

3-Bromo-2-methylfuran

Cat. No. B1268616
CAS RN: 83457-06-1
M. Wt: 161 g/mol
InChI Key: VRMMZSVAKYRZAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-2-methylfuran derivatives and related structures often involves multienzymatic stereoselective cascades and regioselective cyclization reactions. For instance, enantiopure 2-methyl-3-substituted tetrahydrofurans, closely related to 3-Bromo-2-methylfuran, have been synthesized through a two-step multienzymatic cascade, exploiting ene-reductase and alcohol dehydrogenase for the conversion of α-bromo-α,β-unsaturated ketones to bromohydrins, which further undergo diastereodivergent routes to yield tetrahydrofuran synthons (Brenna et al., 2017). Additionally, the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids via regioselective bromocyclization demonstrates the versatility of brominated furan derivatives in chemical synthesis (Zheng et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methylfuran is characterized by its furan ring, which contributes to its chemical reactivity and interaction with nucleophiles and electrophiles in various reactions. The bromo and methyl substituents on the furan ring influence its electronic properties and reactivity patterns, facilitating the formation of complex molecules through nucleophilic substitution and addition reactions.

Chemical Reactions and Properties

3-Bromo-2-methylfuran undergoes a variety of chemical reactions, including cyclopropanation, formation of tetrahydrofurans, and reactions with nucleophilic agents. These reactions are essential for constructing complex molecular architectures. For example, cyclopropane lactones and fused heterocyclic compounds can be formed from 3-bromo-5-methoxyfuran-2(5H)-onel through reactions with stabilized carbanions (Farin˜a et al., 1987). Additionally, alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, showcasing the reactivity of bromomethyl derivatives in forming tertiary amines and sulfides, highlight the chemical versatility of 3-Bromo-2-methylfuran analogs (Pevzner, 2003).

Scientific Research Applications

Enzymatic Cascade Process in Synthesis

The synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors in the production of biologically active products like drugs and flavors, involves an enzymatic cascade process. This process includes a stereoselective cascade reduction of α-bromo-α,β-unsaturated ketones, producing bromohydrins with high yield and stereoselectivity. This methodology allows for efficient preparation of tetrahydrofuran synthons (Brenna et al., 2017).

Organic Synthesis

In the domain of organic synthesis, 3-bromo-2-methylfuran is utilized in the Diels-Alder reaction with 3-bromobenzyne, leading to the synthesis of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes. This forms a basis for further synthesis of compounds like 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene, which are significant in various chemical contexts (Onyango et al., 2015).

Synthesis of Dihydrofurans

Multi-substituted dihydrofurans, important intermediates in natural product and pharmaceutical synthesis, are efficiently produced using 3-bromo-2-methylfuran derivatives. The process involves K2CO3 as a base and demonstrates high stereoselectivity, further emphasizing the utility of 3-bromo-2-methylfuran in complex organic syntheses (Zhang et al., 2007).

Synthesis of Functionalized Furans

Trisubstituted furans with varied substitution patterns can be synthesized via lithiation of 2-bromo-5-methylfuran. This technique allows for selective halogen dance reactions and the production of functionally diverse furan derivatives, showcasing the versatility of 3-bromo-2-methylfuran in generating structurally diverse compounds (Fröhlich & Hametner, 1996).

Atmospheric Chemistry Studies

3-Bromo-2-methylfuran derivatives have been studied in the context of atmospheric chemistry, particularly in the investigation of their degradation and reaction products with atmospheric oxidants. This research is vital for understanding the environmental impacts and atmospheric behavior of such compounds (Tapia et al., 2010).

properties

IUPAC Name

3-bromo-2-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c1-4-5(6)2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMMZSVAKYRZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348916
Record name 3-bromo-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylfuran

CAS RN

83457-06-1
Record name 3-bromo-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83457-06-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Bach, L Krüger - European journal of organic chemistry, 1999 - Wiley Online Library
The 5‐acceptor‐substituted 2,3‐dibromofurans 1 and 2 underwent a regioselective Pd 0 ‐catalyzed coupling reaction at the C‐2 carbon atom. With alkynes the corresponding 2‐…
J Koyanagi, K Yamamoto, K Nakayama… - Journal of …, 1994 - Wiley Online Library
… When 3b or 3c was heated in quinoline, only 3-bromo-2-methylfuran 4 was obtained from … 3-bromo-2-methylfuran (4) [11] in 39% yield and 4-bromo-2-methylfuran (5) [5] in 30% yield. …
Number of citations: 2 onlinelibrary.wiley.com
R Dembinski, Y Li, D Gundapuneni… - … : Synthesis, Application and …, 2012 - Springer
… when treated with Me 3 Al/(CF 3 ) 2 CHOH or Me 3 Al/H 2 O reagent at lower temperatures gives, depending on the reagent used, 3-bromo-2-ethoxyfuran 89 or 3-bromo-2-methylfuran …
Number of citations: 10 link.springer.com
P Weyerstahl, A Schenk, H Marschall - Liebigs Annalen, 1995 - Wiley Online Library
Starting from 3‐bromofuran (1) or 3‐bromothiophene (2) via alkylation in 2‐position (→ 3–8) followed by the corresponding second alkylation in 3‐position, we obtained rose furan (9), …
C Alvarez-Ibarra, ML Quiroga, E Toledano - Tetrahedron, 1996 - Elsevier
… The synthesis of furan 23 was also tried out from 3-bromo-2-methylfuran 22. However, the yield was poor because the isolation of furan 23 from the mixture of the remaining …
Number of citations: 40 www.sciencedirect.com
A Kucerovy - 1984 - search.proquest.com
… Thus, alkylation of 53, with methyl iodide or dimethyl sulfate would provide 3-bromo-2-methylfuran (54). This bromofuran could then either be directly converted to the Grignard reagent …
Number of citations: 2 search.proquest.com
T Ganesh, J Jiang, MS Yang… - Journal of medicinal …, 2014 - ACS Publications
… To determine whether indole ring can be replaced with other structurally equivalent rings, a benzofuran derivative 5k was synthesized starting from 3-bromo-2-methylfuran as shown in …
Number of citations: 52 pubs.acs.org
SW Kim - 2007 - search.proquest.com
The pharmacological effects of the action of nicotine on nicotinic acetylcholine receptors (nAChR) have been implicated in many diseases such as Alzheimer’s disease, schizophrenia, …
Number of citations: 2 search.proquest.com
LRP Martinez - 2016 - scholar.archive.org
… The 3-bromo-2-methylfuran coupling partner 1.8 was prepared by treatment of 1.11 with LDA followed by methyl … 3-bromo-2-methylfuran 1.8! …
Number of citations: 0 scholar.archive.org
H Lin, DS Yamashita, J Zeng, R Xie, W Wang… - Bioorganic & medicinal …, 2010 - Elsevier
… sequence of halogen- metal exchange and quenching the anion with 4,4,5,5-tetramethyl-2-[(1-methylethyl)oxy]-1,3,2-dioxaborolane on about 150 mmol scale of 3-bromo-2-methylfuran (…
Number of citations: 13 www.sciencedirect.com

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